5,6-Diaminonicotinic acid molecular weight and formula
5,6-Diaminonicotinic acid molecular weight and formula
Technical Whitepaper: 5,6-Diaminonicotinic Acid – Physicochemical Profile and Synthetic Utility
Executive Summary 5,6-Diaminonicotinic acid (CAS: 267875-45-6) is a critical heterocyclic building block in medicinal chemistry, specifically utilized in the design of pteridine and pyrido[2,3-b]pyrazine scaffolds.[1] As a structural analog of diaminobenzoic acids, it serves as a precursor for kinase inhibitors and bacterial DNA gyrase inhibitors. This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthetic protocol, and its application in high-value drug discovery workflows.
Part 1: Physicochemical Identity
The compound is an amphoteric pyridine derivative characterized by an electron-deficient ring system modified by two electron-donating amino groups. This unique "push-pull" electronic structure dictates its reactivity and solubility profile.
Table 1: Core Physicochemical Data
| Property | Specification | Technical Note |
| Chemical Name | 5,6-Diaminopyridine-3-carboxylic acid | IUPAC nomenclature preferred for regulatory filing. |
| Common Name | 5,6-Diaminonicotinic acid | Standard in synthesis literature.[2] |
| CAS Registry | 267875-45-6 | Primary identifier for the free acid form. |
| Molecular Formula | C₆H₇N₃O₂ | High nitrogen content (27.44%) influences polarity. |
| Molecular Weight | 153.14 g/mol | Ideal fragment size (MW < 200) for fragment-based drug design (FBDD). |
| Appearance | Pale yellow to tan solid | Color darkens upon oxidation; store under inert gas. |
| Solubility | DMSO, DMF, Dilute Acid/Base | Poor solubility in neutral water and non-polar organics (DCM, Hexane). |
| pKa (Predicted) | ~3.5 (COOH), ~6.0 (Pyridine N) | Zwitterionic character at neutral pH. |
Part 2: Synthetic Pathways & Methodology
The synthesis of 5,6-diaminonicotinic acid requires precise control of regioselectivity during the functionalization of the pyridine ring. The most robust industrial route involves the nitration of 6-aminonicotinic acid followed by chemoselective reduction.
Protocol: Two-Step Synthesis from 6-Aminonicotinic Acid
Step 1: Regioselective Nitration
-
Reagents: Conc. H₂SO₄, Fuming HNO₃.
-
Mechanism: Electrophilic aromatic substitution. The amino group at C6 directs the incoming nitro group to the ortho position (C5), overcoming the deactivating effect of the C3-carboxyl group.
-
Procedure:
-
Dissolve 6-aminonicotinic acid in conc. H₂SO₄ at 0°C.
-
Dropwise addition of fuming HNO₃, maintaining temp < 10°C to prevent decarboxylation.
-
Heat to 60°C for 1 hour.
-
Pour onto crushed ice; precipitate is collected by filtration.
-
Checkpoint: Product (6-Amino-5-nitronicotinic acid) is a bright yellow solid.
-
Step 2: Catalytic Hydrogenation (Reduction)
-
Precursor: 6-Amino-5-nitronicotinic acid.[4]
-
Reagents: H₂ (gas), 10% Pd/C, Methanol (solvent).
-
Procedure:
-
Suspend nitro-intermediate in Methanol (0.1 M concentration).
-
Add 10 mol% Pd/C catalyst under N₂ atmosphere.
-
Purge with H₂ and stir at RT (1-3 atm pressure) for 4–6 hours.
-
Self-Validating Endpoint: The reaction is complete when the bright yellow color of the nitro compound fades to a pale beige/colorless solution.
-
Filter through Celite to remove Pd/C. Concentrate filtrate to yield the product.
-
DOT Diagram: Synthetic Workflow
Caption: Figure 1. Validated two-step synthetic route for 5,6-diaminonicotinic acid involving nitration and catalytic reduction.
Part 3: Analytical Characterization
To ensure the integrity of the compound for biological testing, the following analytical parameters must be met.
1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆) Due to the asymmetry of the pyridine ring, two distinct aromatic signals are observed.
-
δ ~8.2 ppm (s, 1H, H-2): The proton at position 2 is flanked by the pyridine nitrogen and the carboxylic acid, causing significant deshielding.
-
δ ~7.4 ppm (s, 1H, H-4): The proton at position 4 is shielded relative to H-2 due to the ortho amino group at position 5.
-
Broad Singlets: Amino protons (NH₂) typically appear broad between 6.0–8.0 ppm and are exchangeable with D₂O.
2. Mass Spectrometry (LC-MS)
-
Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Expected Ion: [M+H]⁺ = 154.15 m/z.
-
Fragment Pattern: Loss of CO₂ (M-44) is common in carboxylic acids during fragmentation.
3. Purity Check (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: UV at 254 nm (aromatic) and 300 nm (conjugated system).
-
Retention: Elutes early due to high polarity; ion-pairing agents may be required for sharp peaks.
Part 4: Applications in Drug Discovery
5,6-Diaminonicotinic acid is a "privileged structure" in medicinal chemistry. Its vicinal diamine motif allows it to serve as a dinucleophile in condensation reactions, forming bicyclic heterocycles.
Key Applications:
-
Kinase Inhibitor Scaffolds: Condensation with α-keto acids or glyoxals yields pyrido[2,3-b]pyrazines . These scaffolds mimic the ATP purine ring and are potent inhibitors of kinases such as EGFR and CDK.
-
Pteridine Synthesis: Reaction with 1,2-dicarbonyls generates pteridine derivatives, which are explored as folate antagonists and anti-viral agents.
-
DNA Gyrase Inhibition: The free acid itself has demonstrated activity against bacterial DNA gyrase by stabilizing the DNA-enzyme cleavage complex, similar to quinolones but with a distinct binding mode.[6]
DOT Diagram: Drug Design Workflow
Caption: Figure 2. Divergent synthesis applications of 5,6-diaminonicotinic acid in generating heterocyclic drug candidates.
Part 5: Stability & Handling
-
Oxidation Sensitivity: Vicinal diamines are prone to air oxidation, forming dark-colored impurities (azo or imine species).
-
Storage Protocol: Store at -20°C under Argon or Nitrogen.
-
Handling: Use fresh solutions for biological assays. If the solid has darkened, recrystallization from water/ethanol (with charcoal filtration) is recommended before use.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22476298, 5,6-Diaminonicotinic acid. Retrieved from [Link]
-
Shen, L. L., et al. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model.[7] Biochemistry.[7] Retrieved from [Link]
-
PrepChem (n.d.). Synthesis of methyl 5,6-diaminonicotinate. (Methodology adapted for free acid). Retrieved from [Link]
Sources
- 1. 5,6-Diaminonicotinic acid | C6H7N3O2 | CID 22476298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Amino-5-nitronicotinic acid | 89488-06-2 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
